molecular formula C6H8N2OS B6271910 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol CAS No. 20957-33-9

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Cat. No.: B6271910
CAS No.: 20957-33-9
M. Wt: 156.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked via a sulfanyl (–S–) group to an ethanol moiety. Pyrimidine derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their ability to mimic nucleic acid bases and interact with enzymes or receptors . The sulfanyl group enhances electronic interactions and binding affinity, while the hydroxyl group improves solubility, making this compound a versatile intermediate for drug development and organic synthesis .

Properties

CAS No.

20957-33-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol typically involves the reaction of pyrimidine-2-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of a pyrimidine ring, sulfanyl bridge, and ethanol group distinguishes 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol from structurally related compounds. Below is a comparative analysis based on molecular features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Activities Reference ID
This compound C₆H₈N₂OS Pyrimidine core, –S– bridge, hydroxyl group Potential enzyme inhibition, drug synthesis Inferred
1-(4-Benzylpiperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone C₁₈H₂₁N₃OS Pyrimidinylsulfanyl + ketone, benzylpiperidine Medicinal chemistry (bioactivity studies)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol C₉H₁₃N₃O Pyrimidine + pyrrolidine, hydroxyl Anticancer, antimicrobial agents
2-(Trifluoromethylthio)ethanol C₃H₅F₃OS Trifluoromethyl (–CF₃) + sulfanyl, hydroxyl Material science, fluorinated intermediates
1-Phenyl-2-sulfanylethan-1-ol C₈H₁₀OS Phenyl + sulfanyl, hydroxyl Catalysis, organic synthesis
2-(Cyclopentylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one C₁₇H₂₅N₃O₂S Dimethylpyrimidine + cyclopentylsulfanyl, ketone Drug design (membrane permeability)

Key Comparative Insights

Core Heterocycle Variations Pyrimidine vs. Thienopyrimidine: Unlike thieno[3,2-d]pyrimidine derivatives (e.g., ), which exhibit enhanced π-π stacking and antimicrobial activity, the pyrimidine core in the target compound may prioritize interactions with DNA/RNA-related targets . Substituent Effects: The absence of methyl or benzyl groups on the pyrimidine ring (compared to and ) likely reduces steric hindrance, favoring nucleophilic reactions at the pyrimidine N-atoms .

Functional Group Contributions Sulfanyl (–S–) Bridge: This group increases lipophilicity and redox activity compared to compounds with ether (–O–) or amino (–NH–) bridges (e.g., ). It also facilitates disulfide bond formation, relevant in prodrug design . Hydroxyl (–OH) vs. Ketone (–C=O): The hydroxyl group enhances solubility and hydrogen-bonding capacity, contrasting with ketone-containing analogs () that prioritize electrophilic reactivity .

Biological and Industrial Applications Drug Design: The compound’s balance of polar (hydroxyl) and nonpolar (pyrimidine, sulfanyl) groups may improve bioavailability compared to purely aromatic analogs (e.g., 1-phenyl-2-sulfanylethan-1-ol in ) . Material Science: Unlike fluorinated analogs (), the lack of fluorine atoms reduces environmental persistence but limits use in specialty materials .

Research Findings and Limitations

  • Synthetic Challenges : The sulfanyl group’s susceptibility to oxidation may require protective strategies during synthesis, unlike more stable ether-linked compounds .
  • Data Gaps : Direct pharmacological data for this compound is absent in the evidence, necessitating further studies on toxicity, metabolism, and target specificity.

Biological Activity

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H10N2OS
  • CAS Number : 20957-33-9

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans4 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against oral squamous cell carcinoma (OSCC).

Case Study: Oral Squamous Cell Carcinoma

A study demonstrated that the compound induced apoptosis in OSCC cell lines with an IC50 of 0.79 μM. The mechanism involved cell cycle arrest in the S phase and activation of pyruvate kinase M2 (PKM2), which is overexpressed in cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
CAL-27 (OSCC)0.79Induces apoptosis via PKM2 activation
Normal Oral Epithelial Cells>100Negligible cytotoxicity

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways relevant to cancer cell proliferation and microbial resistance.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The modifications in the pyrimidine ring and the sulfur-containing moiety have been crucial in enhancing biological activity.

Table 3: Structure-Activity Relationship Insights

CompoundModificationBiological ActivityReference
Compound AMethyl group additionIncreased anticancer activity
Compound BChlorine substitutionEnhanced antimicrobial effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.